S-Enzyme Substrate Affinity: 5-Oxohexanoic Acid Km = 13.1 mM Differentiates from 3-Oxo, 4-Oxo, and Shorter-Chain Analogs
In a purified (S)-enzyme system from Saccharomyces cerevisiae (pH 6.9, NADPH-dependent), the Michaelis constant (Km) for 5-oxohexanoic acid was determined as 13.1 mM. This places it at an intermediate affinity between the tighter-binding ethyl 3-oxohexanoate (Km = 5.3 mM) and the weaker-binding 4-oxopentanoic acid (Km = 17.1 mM), and substantially above the highest-affinity substrate ethyl 3-oxobutyrate (Km = 0.9 mM) measured in the same study [1]. The (R)-enzyme, by contrast, does not accept 5-oxo substrates—it specifically reduces only 3-oxo esters (Km ethyl 3-oxobutyrate = 17.0 mM; Km ethyl 3-oxohexanoate = 2.0 mM), confirming that the C5 carbonyl position is a substrate-recognition determinant, not merely a tolerated variation [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) for (S)-oxidoreductase from S. cerevisiae |
|---|---|
| Target Compound Data | 5-oxohexanoic acid: Km = 13.1 mM |
| Comparator Or Baseline | Ethyl 3-oxobutyrate: Km = 0.9 mM; Ethyl 3-oxohexanoate: Km = 5.3 mM; 4-oxopentanoic acid: Km = 17.1 mM (all measured in the same study) |
| Quantified Difference | 2.5-fold weaker affinity than ethyl 3-oxohexanoate (positional isomer); 1.3-fold stronger affinity than 4-oxopentanoic acid (chain-length analog); 14.6-fold weaker than ethyl 3-oxobutyrate |
| Conditions | (S)-enzyme purified 121-fold from S. cerevisiae; pH 6.9; NADPH cofactor; 25°C |
Why This Matters
Procurement of 5-oxohexanoate for enzymatic reduction studies is non-substitutable because the C5 carbonyl position dictates which enzyme (S-enzyme vs R-enzyme) will function, and the Km value determines the substrate concentration required for saturation—switching to a 3-oxo isomer would select a different enzyme altogether.
- [1] Heidlas J, Engel K-H, Tressl R. Purification and characterization of two oxidoreductases involved in the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters in baker's yeast. European Journal of Biochemistry. 1988;172(3):633-639. doi:10.1111/j.1432-1033.1988.tb13936.x View Source
